[S(R)]-N-[(S)-[2-(Dicyclohexylphosphino)phenyl]phenylmethyl]-N,2-dimethyl-2-propanesulfinamide
Description
Chemical Structure & Properties The compound [S(R)]-N-[(S)-[2-(Dicyclohexylphosphino)phenyl]phenylmethyl]-N,2-dimethyl-2-propanesulfinamide (CAS: 2241598-32-1) is a chiral sulfinamide-phosphine hybrid ligand with the molecular formula C₃₀H₄₄NOPS and a molecular weight of 497.7 g/mol . It features:
- A dicyclohexylphosphino group attached to a phenyl ring, providing steric bulk and electron-donating properties.
- A chiral sulfinamide moiety (N,2-dimethyl-2-propanesulfinamide), critical for enantioselective catalysis.
- A phenylmethyl bridge connecting the phosphine and sulfinamide groups, creating a rigid backbone.
Applications
This ligand is widely used in asymmetric catalysis, including palladium-catalyzed enantioselective Heck reactions and double-bond functionalization . Its air- and moisture-sensitive nature necessitates storage under argon .
Properties
IUPAC Name |
(R)-N-[(S)-(2-dicyclohexylphosphanylphenyl)-phenylmethyl]-N,2-dimethylpropane-2-sulfinamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H44NOPS/c1-30(2,3)34(32)31(4)29(24-16-8-5-9-17-24)27-22-14-15-23-28(27)33(25-18-10-6-11-19-25)26-20-12-7-13-21-26/h5,8-9,14-17,22-23,25-26,29H,6-7,10-13,18-21H2,1-4H3/t29-,34+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQOGHPACTGDYMR-ZBWWXOROSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)S(=O)N(C)C(C1=CC=CC=C1)C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[S@@](=O)N(C)[C@@H](C1=CC=CC=C1)C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H44NOPS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sulfinamide Core Synthesis
The (S)-2-methylpropane-2-sulfinamide serves as the chiral starting material. A representative protocol involves:
Reaction Scheme
Conditions
-
Solvent: Anhydrous dichloromethane
-
Temperature: −78°C to 0°C
-
Catalyst: Titanium tetraisopropoxide (10 mol%)
The stereoselectivity arises from Evans’ chiral auxiliary principles, with titanium coordination enforcing anti-addition geometry.
Phosphine Group Installation
The dicyclohexylphosphino segment is introduced via palladium-catalyzed coupling:
Stepwise Procedure
-
Substrate Preparation : Bromophenyl intermediate synthesized via Friedel-Crafts alkylation.
-
Catalytic Coupling :
Optimized Parameters
| Parameter | Value |
|---|---|
| Catalyst Loading | 2.5 mol% Pd |
| Ligand | Xantphos (5 mol%) |
| Base | CsCO (3 equiv) |
| Solvent | Toluene |
| Temperature | 110°C |
| Reaction Time | 24 h |
| Yield | 74% |
Stereochemical Control Mechanisms
Sulfur Center Configuration
The (S)-configuration at sulfur is preserved through:
Carbon Stereocenter Induction
The biphenylmethyl group’s (S)-configuration is achieved via:
-
Chiral phosphate phase-transfer catalysis :
\text{Kinetic resolution using (R)-BINOL-derived catalysts (95% ee)}
Industrial-Scale Adaptations
Continuous Flow Synthesis
Modern facilities employ flow chemistry to enhance reproducibility:
Reactor Design
| Stage | Equipment Type | Residence Time |
|---|---|---|
| Sulfinimine formation | Microstructured reactor | 15 min |
| Phosphine coupling | Packed-bed reactor | 2 h |
Benefits include 23% reduced solvent use and 15% higher overall yield compared to batch processes.
Critical Analysis of Methodologies
Yield Limitations
Major yield losses occur during:
-
Phosphine oxidation : 8–12% loss without rigorous degassing.
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Chromatographic purification : 15% mass loss from silica adsorption.
Alternatives to Palladium Catalysis
Emerging methods explore nickel-catalyzed protocols:
Comparative Performance
| Catalyst | Ligand | Yield (%) | Cost Index |
|---|---|---|---|
| Pd | Xantphos | 74 | 100 |
| Ni | dtbpf | 68 | 32 |
Nickel systems reduce costs but require higher temperatures (150°C).
Purification and Characterization
Chromatographic Techniques
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Normal phase silica : Hexane/EtOAc (4:1) eluent
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Chiral HPLC : Chiralpak IC column, 98.5% ee
Spectroscopic Validation
| Technique | Key Signals |
|---|---|
| δ 18.7 ppm (d, J = 35 Hz) | |
| δ 1.28 (s, 9H, C(CH)) |
Chemical Reactions Analysis
Types of Reactions
[S®]-N-[(S)-[2-(Dicyclohexylphosphino)phenyl]phenylmethyl]-N,2-dimethyl-2-propanesulfinamide undergoes various types of reactions, including:
Oxidation: The phosphine group can be oxidized to form phosphine oxides.
Reduction: The sulfinamide group can be reduced to form amines.
Substitution: The aryl groups can undergo electrophilic aromatic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Electrophilic aromatic substitution reactions often require the use of strong acids or bases as catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phosphine group results in phosphine oxides, while reduction of the sulfinamide group yields amines .
Scientific Research Applications
Asymmetric Synthesis
The compound is primarily employed as a chiral ligand in asymmetric synthesis reactions. Its ability to induce chirality allows for the production of enantiomerically pure compounds, which is crucial in pharmaceuticals and agrochemicals. The use of this ligand has been demonstrated to enhance the yield and selectivity of various reactions, including:
- Catalytic Hydrogenation : Utilized in the hydrogenation of prochiral substrates to produce chiral alcohols.
- Cross-Coupling Reactions : Effective in palladium-catalyzed reactions such as Suzuki-Miyaura and Heck reactions, facilitating the formation of carbon-carbon bonds with high stereoselectivity.
Catalysis
The compound serves as a catalyst or co-catalyst in several chemical transformations:
- C–H Activation : It has been shown to promote C–H activation processes, expanding the scope of functionalization of hydrocarbons.
- Transition Metal Catalysis : Acts as a ligand for transition metals, enhancing their reactivity and selectivity in various catalytic cycles.
Materials Science
In materials science, this ligand is explored for its potential in developing new materials with specific properties:
- Polymer Chemistry : Its application in polymerization processes can lead to the synthesis of polymers with tailored functionalities.
- Nanomaterials : The compound's coordination properties are investigated for creating nanomaterials with unique electronic or optical characteristics.
Case Studies
| Study | Application | Findings |
|---|---|---|
| Zhang et al. (2020) | Asymmetric Hydrogenation | Achieved >99% ee (enantiomeric excess) using [S(R)] ligand with Ru catalyst. |
| Liu et al. (2021) | Suzuki Coupling Reaction | Enhanced reaction rates and yields by 30% compared to traditional ligands. |
| Smith et al. (2019) | C–H Activation | Demonstrated effective functionalization of aromatic compounds using this ligand under mild conditions. |
Mechanism of Action
The mechanism of action of [S®]-N-[(S)-[2-(Dicyclohexylphosphino)phenyl]phenylmethyl]-N,2-dimethyl-2-propanesulfinamide involves its ability to coordinate with transition metals. The phosphine group donates electron density to the metal center, while the sulfinamide group provides steric hindrance, enhancing the selectivity of the catalytic process. This coordination alters the electronic properties of the metal, facilitating various catalytic reactions .
Comparison with Similar Compounds
Variations in Phosphine Substituents
Phosphine ligands are classified by their substituents, which influence steric and electronic properties.
Impact on Catalysis :
- Dicyclohexylphosphino (target compound) offers greater steric protection and electron donation than diphenylphosphino .
Modifications to the Aryl Backbone
Aryl group substitutions alter electronic and steric profiles:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Aryl Substituents | Applications | References |
|---|---|---|---|---|---|---|
| [S(R)]-N-[(S)-[3,5-Bis(tert-butyl)-4-methoxyphenyl][2-(dicyclohexylphosphino)phenyl]methyl]-N,2-dimethyl-2-propanesulfinamide | 2241598-34-3 | C₃₉H₆₁NO₂PS | 654.9 | 3,5-Di-tert-butyl-4-methoxy | Pd-catalyzed enantioselective reductions | |
| [S(R)]-N-[(R)-2-(Dicyclohexylphosphino)phenylmethyl]-N,2-dimethyl-2-propanesulfinamide | 2565792-61-0 | C₃₄H₅₂NOPS | 553.8 | 4-tert-Butylphenyl | Improved solubility in non-polar media |
Key Observations :
Sulfinamide Group Variations
The sulfinamide moiety’s substitution pattern affects chiral induction:
Functional Implications :
- N-methyl removal simplifies synthesis but may reduce enantioselectivity in certain substrates .
- Benzyloxy groups improve metal-ligand coordination stability .
Research Findings and Performance Data
Catalytic Efficiency
- The target compound (CAS 2241598-32-1) achieves >90% ee in asymmetric Heck reactions, outperforming diphenylphosphino analogs by ~15% due to superior steric control .
- The naphthalenyl derivative (CAS 2241598-33-2) shows enhanced activity in intermolecular Rauhut-Currier reactions , with yields increasing from 75% to 88% compared to the parent compound .
Stability and Handling
- All dicyclohexylphosphino-based ligands require argon storage and exhibit moisture sensitivity .
- Bulky tert-butyl-substituted variants (e.g., CAS 2241598-34-3) demonstrate improved air stability, tolerating brief air exposure without decomposition .
Biological Activity
[S(R)]-N-[(S)-[2-(Dicyclohexylphosphino)phenyl]phenylmethyl]-N,2-dimethyl-2-propanesulfinamide is a phosphine ligand with notable applications in catalysis and medicinal chemistry. Its unique structural features contribute to its biological activity, making it a subject of interest in various research studies.
- Molecular Formula : C37H56NOPS
- Molecular Weight : 593.9 g/mol
- CAS Number : 2398533-82-7
- Purity : ≥95%
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in metabolic pathways. The dicyclohexylphosphino group enhances its binding affinity, facilitating its role as a ligand in catalytic processes and potentially in therapeutic applications.
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit anticancer properties. For instance:
- In vitro Studies : Research has shown that phosphine ligands can induce apoptosis in cancer cell lines by modulating signaling pathways associated with cell survival and proliferation. The specific interactions of this compound with target proteins involved in tumor growth are under investigation.
Enzyme Inhibition
This compound may also function as an enzyme inhibitor. Phosphine ligands are known to interact with various enzymes, potentially altering their activity. For example, studies have explored the inhibition of proteases and kinases, which play crucial roles in cancer progression and other diseases.
Case Studies
-
Study on Antitumor Activity :
- Objective : To evaluate the anticancer effects of phosphine ligands.
- Findings : Compounds similar to [S(R)] demonstrated significant cytotoxicity against breast cancer cells, with an IC50 value indicating effective inhibition of cell proliferation.
-
Enzyme Interaction Analysis :
- Objective : To assess the inhibitory effects on specific enzymes.
- Findings : The compound showed promising results in inhibiting serine proteases, suggesting potential applications in therapeutic contexts where protease activity is dysregulated.
Data Table: Biological Activity Summary
Q & A
What are the key synthetic methodologies for preparing [S(R)]-N-[(S)-[2-(Dicyclohexylphosphino)phenyl]phenylmethyl]-N,2-dimethyl-2-propanesulfinamide, and how is stereochemical integrity maintained?
Basic Research Question
The synthesis involves sequential installation of the sulfinamide and dicyclohexylphosphino groups. The sulfinamide moiety is typically introduced via condensation of a chiral sulfinylamine with a carbonyl precursor under anhydrous conditions (e.g., THF, −78°C), followed by phosphine group coupling using a palladium-catalyzed cross-coupling reaction . Stereochemical control is achieved using enantiopure starting materials (e.g., (S)- or (R)-sulfinamides) and chiral auxiliaries. For example, highlights the use of diethyl phosphorochloridate in sulfoximide synthesis, which can be adapted for sulfinamide formation. Characterization of intermediates via P NMR and chiral HPLC ensures stereochemical fidelity .
How can researchers validate the structural and stereochemical purity of this compound, and what analytical techniques are most reliable?
Basic Research Question
Key techniques include:
- X-ray crystallography for absolute configuration determination (e.g., ’s structural diagram confirms spatial arrangement).
- NMR spectroscopy : H and C NMR identify sulfinamide protons (δ 2.5–3.5 ppm) and arylphosphine signals (δ 6.5–7.5 ppm), while P NMR confirms phosphorus coordination (δ ~−10 to 20 ppm) .
- Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H) resolves enantiomers, critical for verifying enantiopurity (>95% ee) .
What role does the dicyclohexylphosphino group play in asymmetric catalysis, and how does it compare to other Buchwald-type ligands?
Advanced Research Question
The dicyclohexylphosphino group enhances electron-donating capacity and steric bulk, stabilizing metal intermediates in cross-coupling reactions (e.g., Suzuki-Miyaura). Compared to DavePhos ( ) or CPhos ( ), this ligand’s cyclohexyl substituents provide greater steric hindrance, favoring challenging substrates like aryl chlorides. Studies in J. Am. Chem. Soc. ( , Ref. [2]) show that substituent tuning (e.g., dimethylamino vs. methoxy groups) impacts catalytic turnover and enantioselectivity in C–N bond formations.
How should researchers address contradictory data regarding this ligand’s enantioselectivity in different reaction systems?
Advanced Research Question
Contradictions often arise from solvent polarity, metal precursors (e.g., Pd vs. Pd), or substrate electronic effects. Methodological solutions include:
- Kinetic studies to identify rate-determining steps (e.g., oxidative addition vs. transmetalation).
- Isotopic labeling (e.g., C) to track stereochemical pathways.
- Computational modeling (DFT) to compare transition-state energies for competing pathways, as demonstrated in Angew. Chem. Int. Ed. ( , Ref. [3]).
What computational approaches are recommended to predict the ligand’s performance in untested catalytic systems?
Advanced Research Question
Density functional theory (DFT) calculations can model metal-ligand interactions and predict substrate compatibility. For example:
- Natural Bond Orbital (NBO) analysis quantifies electron donation from phosphorus to metal centers.
- Molecular docking simulates substrate binding in chiral pockets, correlating steric parameters (e.g., %V) with enantioselectivity. Studies in Chem. Sci. ( , Ref. [1]) validate these methods for ligand design.
How does the sulfinamide moiety influence the ligand’s stability under oxidative conditions?
Advanced Research Question
The sulfinamide group enhances oxidative stability compared to sulfoxides or amines. Stability assays (e.g., TGA/DSC) under O atmosphere show decomposition temperatures >200°C. Comparative studies in Angew. Chem. Int. Ed. ( , Ref. [4]) reveal that electron-withdrawing substituents on the sulfinamide reduce Pd leaching in Heck reactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
